Sodium propionate, FCC

説明

Overview of Sodium Propionate (B1217596) as a Short-Chain Fatty Acid (SCFA) in Biological Systems

Sodium propionate is classified as a short-chain fatty acid (SCFA), a group of fatty acids with fewer than six carbon atoms. frontiersin.orgfrontiersin.org In biological systems, SCFAs like propionate, acetate, and butyrate (B1204436) are primarily produced by the gut microbiota during the fermentation of dietary fibers. frontiersin.orgmdpi.com These metabolites play a crucial role in host physiology and are vital mediators between the gut microbiome and the host. mdpi.com Propionate, along with other SCFAs, is absorbed from the colon, enters the portal vein, and can influence various metabolic pathways throughout the body. mdpi.com It is involved in processes such as glucose homeostasis, lipid metabolism, and the regulation of the inflammatory response. mdpi.comnih.gov

Historical Context of Sodium Propionate Research and its Evolution

The use of weak acid preservatives like sodium propionate has a long history in food storage, originating with the application of acetic acid (vinegar). usda.gov Sodium propionate was first synthesized in the early 20th century. chemicalbook.com Initially, its primary application was as a food preservative, particularly to inhibit the growth of mold in baked goods and cheese. chemicalbook.comnjchm.comcspinet.org Over time, research has expanded beyond its preservative function, exploring its physiological effects. This evolution has led to investigations into its role in animal feed and, more recently, its potential therapeutic applications in various human health conditions. chemicalbook.complos.org

Significance of Sodium Propionate in Current Biomedical and Chemical Sciences

In contemporary science, sodium propionate holds considerable significance. In the biomedical field, it is being investigated for its anti-inflammatory, immunomodulatory, and metabolic-regulating properties. mdpi.complos.orgnih.gov Studies have explored its potential in the context of inflammatory conditions, metabolic disorders, and even as an adjunct in cancer therapy research. frontiersin.orgplos.orgmedscidiscovery.com From a chemical science perspective, sodium propionate serves as a versatile compound. It is used in the synthesis of other chemicals and has been explored for its role in developing deep eutectic solvents for applications like polyphenol extraction. researchgate.net Its physical and chemical properties, such as its solubility and hygroscopic nature, make it a subject of interest in materials science and analytical chemistry. chemicalbook.cominchem.org

Interdisciplinary Research Perspectives on Sodium Propionate

Biomedical research on sodium propionate is multifaceted. Studies have shown its ability to modulate inflammatory responses by affecting signaling pathways like NF-κB and MAPK. mdpi.commdpi.com For instance, research has demonstrated that sodium propionate can reduce inflammation in models of colitis and mastitis. plos.orgnih.gov It has also been shown to influence the foreign body response to medical implants, suggesting potential applications in improving the biocompatibility of medical devices. plos.org Furthermore, investigations into its effects on the central nervous system and its potential to alleviate pain are emerging areas of research. ijpsonline.com In the context of metabolic diseases, sodium propionate has been found to improve cardiac function in diabetic models by reducing oxidative stress and inflammation. medscidiscovery.com

In microbiology, sodium propionate is primarily known for its antimicrobial properties, particularly against molds. chemicalbook.com It is also utilized as a carbon source by various microorganisms. usda.govmdpi.com Research has shown that some bacteria, such as Rhodococcus and Burkholderia species, can metabolize sodium propionate. mdpi.comresearchgate.net This metabolic capability is significant in understanding microbial ecology, especially in environments with plastic waste where it might be used as a co-substrate. mdpi.com Furthermore, the interaction of sodium propionate with the gut microbiota is a key area of study, as it is a direct product of bacterial fermentation and can, in turn, influence the composition and activity of the gut microbial community. frontiersin.orgdovepress.com

From an analytical chemistry standpoint, the focus is on the accurate detection and quantification of sodium propionate in various matrices, such as food products. researchgate.net Methods like gas chromatography are employed for its analysis. researchgate.net Research in this area aims to improve the efficiency and accuracy of these analytical techniques, for example, by developing rapid determination methods that reduce complex sample preparation steps like steam distillation. researchgate.net Additionally, the thermal behavior and decomposition of sodium propionate have been studied to understand its stability and the products formed upon heating, which is relevant for both its industrial applications and safety assessments. researchgate.net

Data Tables

Table 1: Chemical and Physical Properties of Sodium Propionate

| Property | Value | Source(s) |

|---|---|---|

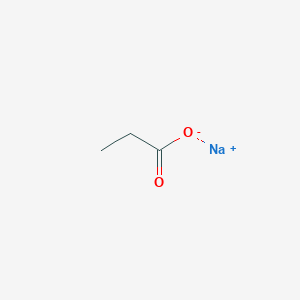

| Chemical Formula | C₃H₅NaO₂ | fao.org |

| Molecular Weight | 96.06 g/mol | nih.gov |

| Appearance | White or colorless, hygroscopic crystalline powder or granules | inchem.orgfao.orgchemicalbook.com |

| Odor | Odorless or with a faint characteristic odor | chemicalbook.comfao.org |

| Solubility in Water | 100 g/100 mL (at 15°C) | chemicalbook.com |

| Melting Point | 285-286 °C | chemicalbook.com |

| pH (10% aqueous solution) | 8.0-10.5 | njchm.comontosight.ai |

| Decomposition | Decomposes on heating to produce toxic and corrosive fumes of sodium oxide. | inchem.org |

Table 2: Key Research Findings on Sodium Propionate

| Research Area | Finding | Source(s) |

|---|---|---|

| Biomedical | Reduces inflammation by suppressing NF-κB and MAPK signaling pathways. | mdpi.commdpi.com |

| Biomedical | Modulates immune responses and can attenuate the foreign body response to implants. | plos.org |

| Biomedical | Shows protective effects on cardiac function in diabetic models. | medscidiscovery.com |

| Microbiological | Inhibits the growth of mold and some bacteria. | chemicalbook.com |

| Microbiological | Can be utilized as a carbon source by certain bacteria like Rhodococcus and Burkholderia. | mdpi.comresearchgate.net |

| Analytical Chemistry | Gas chromatography is a common method for its quantification in food. | researchgate.net |

| Analytical Chemistry | Thermal analysis reveals solid-solid phase transitions below 250°C and melting near 290°C. | researchgate.net |

Materials Science Research

In materials science, sodium propionate is investigated for its utility as a functional additive and stabilizer in the creation and modification of various materials. Its applications extend to the production of plastics, coatings, and adhesives, where it can serve as an antimicrobial agent and a stabilizer to enhance product quality and longevity. atamanchemicals.com Research has also explored its use as a finishing agent in textiles, a preservative in adhesive formulations, and a component in fire retardant materials. riverlandtrading.com

Detailed research has focused on its incorporation into polymer composites. For instance, polypropylene (B1209903)/sodium propionate (PP/SP) composite films have been developed and studied. researchgate.net Research findings indicate that the inclusion of sodium propionate in polypropylene films can lead to improved material characteristics. Specifically, as the content of sodium propionate increases, the mechanical and thermal stability of the composite films are enhanced. researchgate.net Furthermore, these composite films exhibit increased hydrophilicity compared to pure polypropylene. researchgate.net

Table 1: Effect of Sodium Propionate (SP) Content on Polypropylene (PP) Composite Film Properties

This table is generated based on findings reported in the study of PP/SP composite films. researchgate.net

| Property | Observation with Increasing SP Content |

|---|---|

| Mechanical Stability | Enhanced |

| Thermal Stability | Enhanced |

| Hydrophilicity (Surface Property) | Increased |

| Antimicrobial Activity | Enhanced against Gram-negative and Gram-positive microorganisms |

Beyond polymer films, sodium propionate serves a critical role in the synthesis of advanced catalytic materials. In one study, it was used as a stabilizer in the preparation of Platinum/Carbon (Pt/C) catalysts. researchgate.net The research demonstrated that the addition of sodium propionate during the synthesis process improves the dispersion of platinum nanoparticles on various carbon supports, including carbon black, multiwall carbon nanotubes, and carbon nanofibers. researchgate.net This enhanced dispersion prevents the aggregation of the nanoparticles and leads to improved catalytic activity, as demonstrated in the hydrogenation of d-glucose (B1605176) to d-sorbitol. researchgate.net The Pt/C catalyst prepared with an optimal concentration of sodium propionate exhibited the highest platinum dispersion (59%) and the best catalytic performance. researchgate.net

Other research areas include its use as a preservative for polymeric seed coatings and its encapsulation into molecular imprinted polymer nanoparticles to improve the efficiency and delivery of the compound. usda.govresearchgate.net In the field of biomaterials, sodium propionate has been shown to modulate the foreign body response to implants, such as those made from polyether-polyurethane, by influencing inflammation, angiogenesis, and fibrosis. plos.org

特性

CAS番号 |

137-40-6 |

|---|---|

分子式 |

C3H6NaO2 |

分子量 |

97.07 g/mol |

IUPAC名 |

sodium propanoate |

InChI |

InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5); |

InChIキー |

AIISNCGKIQZINV-UHFFFAOYSA-N |

異性体SMILES |

CCC(=O)[O-].[Na+] |

正規SMILES |

CCC(=O)[O-].[Na+] |

Color/Form |

Transparent crystals, granules FREE-FLOWING Colorless, crystalline solid |

引火点 |

>250Â °C o.c. |

melting_point |

210Â °C |

他のCAS番号 |

63785-15-9 137-40-6 |

物理的記述 |

White crystalline hygroscopic powder, or a fine white powder Transparent deliquescent solid; [Merck Index] White hygroscopic solid; [ICSC] White powder; [MSDSonline] WHITE HYGROSCOPIC CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. |

ピクトグラム |

Irritant |

関連するCAS |

63785-15-9 |

溶解性 |

1 g dissolves in about 1 ml water, in about 0.65 ml boiling water, in about 24 ml alcohol @ 25 °C Soluble in water forming alkaline solutions. Slightly soluble in alcohol. Solubility in water, g/100ml: 100 (good) |

同義語 |

Prophyllin sodium propionate |

製品の起源 |

United States |

Mechanisms of Action and Molecular Pathways of Sodium Propionate

Cellular and Subcellular Interactions of Sodium Propionate (B1217596)

The interactions of sodium propionate at the cellular and subcellular levels are multifaceted, involving both receptor-mediated signaling cascades and direct enzymatic modulation. These interactions are fundamental to its physiological and pharmacological activities.

Receptor-Mediated Signaling

Sodium propionate can act as a signaling molecule by binding to and activating specific G protein-coupled receptors (GPCRs) and influencing nuclear receptor pathways.

Sodium propionate is a known agonist for G protein-coupled receptor 41 (GPR41), also known as free fatty acid receptor 3 (FFAR3). researchgate.netnih.gov The activation of GPR41 by propionate initiates downstream signaling cascades that can influence various physiological processes. For instance, propionate-stimulated activation of GPR41 has been shown to increase the release of leptin, a hormone involved in appetite and energy metabolism. frontiersin.org Furthermore, the activation of GPR41 in sympathetic ganglia by propionate can lead to an increase in energy expenditure through the activation of the sympathetic nervous system. frontiersin.org While both GPR41 and the related GPR43 are activated by short-chain fatty acids, they differ in their downstream G protein coupling, with GPR41 coupling to Gi/Go proteins. nih.gov

Table 1: GPR41 Receptor Binding and Activation by Sodium Propionate

| Receptor | Ligand | G Protein Coupling | Downstream Effects |

|---|---|---|---|

| GPR41 (FFAR3) | Sodium Propionate | Gi/Go | Increased leptin release, Activation of the sympathetic nervous system |

Short-chain fatty acids, including propionate, have been suggested to enhance the activation of Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ). mdpi.com PPARs are a group of nuclear receptor proteins that function as transcription factors to regulate the expression of genes involved in cellular metabolism. wikipedia.orgmdpi.com The activation of PPARs can lead to anti-inflammatory effects by inhibiting the expression of pro-inflammatory genes. mdpi.com While the direct binding of sodium propionate to PPARs is an area of ongoing research, its influence on PPAR-γ-mediated adipogenesis may occur via GPR43. mdpi.com

Enzyme Modulation and Inhibition

Sodium propionate can directly influence the activity of several key intracellular enzymes, leading to alterations in epigenetic modifications and metabolic pathways.

Sodium propionate is recognized as an inhibitor of histone deacetylases (HDACs), particularly class I HDACs. nih.govnih.govresearchgate.net By inhibiting HDACs, sodium propionate leads to an increase in the acetylation of histone proteins. nih.govnih.gov This epigenetic modification results in a more open chromatin structure, which can alter gene expression. Studies have shown that sodium propionate can concentration-dependently inhibit the activity of HDACs 2 and 8, leading to increased acetylation of histone H3 at lysines 9, 14, and 18 (H3K9/14 and H3K18). nih.govnih.gov This HDAC inhibition is a key mechanism through which propionate can modulate inflammatory responses and other cellular processes. researchgate.net

Table 2: Histone Deacetylase (HDAC) Inhibition by Sodium Propionate

| HDAC Class | Specific HDACs Inhibited | Effect on Histone Acetylation |

|---|---|---|

| Class I | HDAC2, HDAC8 | Increased H3K9/14 and H3K18 acetylation |

Sodium propionate and its metabolic product, propionyl-CoA, can influence the activity of several enzymes that are dependent on Coenzyme A (CoA).

Pyruvate (B1213749) Dehydrogenase (PDH): The effect of propionate on the pyruvate dehydrogenase complex is concentration-dependent. At lower concentrations (below 10 mM), propionate can inhibit the metabolic flux through the PDH reaction. nih.gov This inhibition may be due to an increase in the mitochondrial acyl-CoA/CoASH ratio. nih.gov Conversely, at higher concentrations, propionate can stimulate PDH flux, potentially by trapping CoA as propionyl-CoA, thereby reducing the end-product inhibition of PDH by acetyl-CoA. nih.gov

Succinyl-CoA Synthetase: Propionyl-CoA is metabolized to succinyl-CoA, which is an intermediate in the tricarboxylic acid (TCA) cycle. medlink.comwikipedia.orgnih.gov While direct inhibition of succinyl-CoA synthetase by sodium propionate is not well-documented, the accumulation of propionyl-CoA can lead to a decrease in free CoASH and other acyl-CoAs, including succinyl-CoA, due to mitochondrial CoA trapping. nih.gov However, one study noted that the addition of L-carnitine, while partially alleviating CoA trapping, actually increased succinyl-CoA levels. nih.gov

Table 3: Effect of Sodium Propionate on CoA-dependent Enzymes

| Enzyme | Effect of Sodium Propionate | Mechanism |

|---|---|---|

| Pyruvate Dehydrogenase | Concentration-dependent: Inhibition at low concentrations, stimulation at high concentrations | Alteration of mitochondrial acyl-CoA/CoASH ratio; reduction of end-product inhibition |

| Succinyl-CoA Synthetase | Indirectly affected by alterations in CoA pools | Accumulation of propionyl-CoA and mitochondrial CoA trapping |

| ATP Citrate (B86180) Lyase | Potential for indirect influence | Alterations in cellular CoA pools |

Modulation of Intracellular Pathways

Sodium propionate, a short-chain fatty acid, exerts a wide range of effects on cellular function through its interaction with and modulation of various intracellular signaling pathways. These pathways are critical in regulating inflammatory responses, cell survival, and metabolism.

NF-κB Pathway Suppression and Activation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its modulation by sodium propionate is a key aspect of the compound's anti-inflammatory properties. Research has shown that sodium propionate can suppress the NF-κB pathway in various cell types. This suppression is achieved by inhibiting the phosphorylation of key signaling molecules within the pathway, including NF-κB p65 and the inhibitor of NF-κB (IκB). By preventing the phosphorylation and subsequent degradation of IκB, sodium propionate effectively sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes. This leads to a reduction in the production and release of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. frontiersin.org

While the predominant effect of sodium propionate appears to be the suppression of the NF-κB pathway, particularly in inflammatory contexts, it is important to note that the regulation of this pathway can be complex and cell-type specific. Some studies suggest that short-chain fatty acids can also indirectly influence NF-κB activity through other mechanisms, such as histone deacetylase (HDAC) inhibition, which can have broader effects on gene expression. frontiersin.org

MAPK Signaling Pathway Regulation (JNK, ERK, p38 MAPK)

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which include the c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK pathways, are crucial in translating extracellular stimuli into a wide range of cellular responses, including inflammation, cell proliferation, and apoptosis. Sodium propionate has been shown to regulate these pathways, contributing to its diverse biological effects.

In the context of inflammation, sodium propionate can inhibit the phosphorylation of JNK, ERK, and p38 MAPK. semanticscholar.org This inhibition dampens the inflammatory response by reducing the activation of downstream transcription factors and the subsequent expression of inflammatory mediators. For instance, in breast cancer cells, sodium propionate has been observed to suppress the MEK/ERK signaling pathway, which is involved in cell migration and invasion. researchgate.net Furthermore, in the context of cancer, the regulation of MAPK pathways by sodium propionate can have dual effects. In some instances, it can lead to the activation of p38 MAPK, which can induce apoptosis in cancer cells. nih.gov

The specific regulatory effects of sodium propionate on the JNK, ERK, and p38 MAPK pathways can vary depending on the cell type and the specific stimulus.

| Pathway Component | Effect of Sodium Propionate | Downstream Consequence |

| JNK | Inhibition of phosphorylation | Decreased inflammation |

| ERK | Inhibition of phosphorylation | Reduced cell migration and invasion |

| p38 MAPK | Inhibition of phosphorylation / Activation | Decreased inflammation / Induction of apoptosis |

Nrf2/HO-1 Signaling Pathway Modulation

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway is a critical cellular defense mechanism against oxidative stress. Sodium propionate has been demonstrated to modulate this pathway, enhancing the cell's antioxidant capacity.

Sodium propionate can activate the Nrf2 pathway. dovepress.com This activation involves the dissociation of Nrf2 from its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), allowing Nrf2 to translocate to the nucleus. Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of its target genes, leading to their transcription. One of the key target genes of Nrf2 is HO-1, an enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties. nih.gov Studies have shown that treatment with sodium propionate can lead to an increase in the expression of Nrf2 and a decrease in Keap1 levels, resulting in enhanced protection against oxidative stress and inflammation. dovepress.com

IGF2BP3/PD-L1 Axis in Cancer

In the context of colorectal cancer, high-dose sodium propionate has been found to play a role in tumor immune escape through the Insulin-Like Growth Factor 2 mRNA Binding Protein 3 (IGF2BP3)/Programmed Death-Ligand 1 (PD-L1) axis. nih.govnih.govspandidos-publications.com

Research has shown that while lower concentrations of sodium propionate can suppress colorectal cancer cell proliferation and induce apoptosis, higher concentrations can lead to an increase in the expression of PD-L1. nih.govnih.govspandidos-publications.com PD-L1 is a crucial immune checkpoint protein that, when expressed on tumor cells, can bind to the PD-1 receptor on T cells, leading to T-cell exhaustion and a dampening of the anti-tumor immune response.

The mechanism behind this upregulation of PD-L1 by high-dose sodium propionate involves IGF2BP3. nih.govnih.govspandidos-publications.com Sodium propionate was found to induce the expression of IGF2BP3, which in turn acts as an N6-methyladenosine (m6A) reader that binds to the mRNA of PD-L1. This binding stabilizes the PD-L1 mRNA, leading to increased protein expression. nih.govnih.gov This finding suggests a complex, dose-dependent role for sodium propionate in cancer, where high concentrations may inadvertently contribute to an immunosuppressive tumor microenvironment. nih.govnih.govspandidos-publications.com

| Molecule | Effect of High-Dose Sodium Propionate | Cellular Outcome in Colorectal Cancer |

| IGF2BP3 | Increased expression | |

| PD-L1 mRNA | Increased stability | |

| PD-L1 Protein | Increased expression | Potential for tumor immune escape |

LTBP2/FABP4 Signaling Pathway

The direct signaling pathway involving Latent Transforming Growth Factor Beta Binding Protein 2 (LTBP2) and Fatty Acid-Binding Protein 4 (FABP4) in response to sodium propionate is not well-established in the current scientific literature. However, the individual roles of these proteins and the effect of propionate on FABP4 provide some insights.

LTBP2 is an extracellular matrix protein that is involved in the regulation of transforming growth factor-beta (TGF-β) activity and microfibril assembly. genecards.orgresearchgate.net FABP4, also known as aP2, is an intracellular lipid-binding protein primarily expressed in adipocytes and macrophages that plays a role in fatty acid transport and metabolic regulation. nih.govmdpi.com

Studies have shown that propionate can increase the plasma concentrations of FABP4. nih.gov The mechanism for this increase may be indirect, potentially through the activation of the sympathetic nervous system. nih.gov While a direct interaction or signaling cascade between LTBP2 and FABP4 initiated by sodium propionate has not been clearly elucidated, it is plausible that propionate's influence on FABP4 levels could have downstream effects on cellular metabolism and inflammation, which are processes where TGF-β signaling (potentially influenced by LTBP2) also plays a role. Further research is needed to determine if a functional link exists between LTBP2 and FABP4 in the context of sodium propionate's biological activities.

Biochemical Metabolism of Propionate

Propionate, as a three-carbon short-chain fatty acid, is metabolized through a well-defined biochemical pathway that ultimately integrates with central energy metabolism. The primary fate of propionate in mammals is its conversion to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. nih.govnih.govusmlestrike.combiochemistryclub.com

The metabolic journey of propionate begins with its activation to its coenzyme A (CoA) thioester, propionyl-CoA. This reaction is catalyzed by acyl-CoA synthetases. Propionyl-CoA is then carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase to form D-methylmalonyl-CoA. usmlestrike.combiochemistryclub.com Subsequently, D-methylmalonyl-CoA is epimerized to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase. The final step in this canonical pathway is the intramolecular rearrangement of L-methylmalonyl-CoA to succinyl-CoA, a reaction catalyzed by the vitamin B12-dependent enzyme methylmalonyl-CoA mutase. usmlestrike.combiochemistryclub.com Succinyl-CoA can then enter the TCA cycle to be oxidized for energy production or used for gluconeogenesis.

In addition to this primary catabolic pathway, a novel anabolic metabolism of propionate has been discovered. nih.govfoxchase.orgescholarship.orgnih.govbiorxiv.org In this pathway, two molecules of propionyl-CoA can condense to form a six-carbon metabolite, trans-2-methyl-2-pentenoyl-CoA. nih.govnih.gov This anabolic route represents a previously unrecognized fate for propionate, suggesting its role extends beyond simple catabolism.

| Step | Substrate | Enzyme | Product |

| Activation | Propionate | Acyl-CoA synthetase | Propionyl-CoA |

| Carboxylation | Propionyl-CoA | Propionyl-CoA carboxylase | D-methylmalonyl-CoA |

| Epimerization | D-methylmalonyl-CoA | Methylmalonyl-CoA epimerase | L-methylmalonyl-CoA |

| Isomerization | L-methylmalonyl-CoA | Methylmalonyl-CoA mutase | Succinyl-CoA |

| Anabolic Condensation | 2 x Propionyl-CoA | (Enzymology under investigation) | trans-2-methyl-2-pentenoyl-CoA |

Propionyl-CoA Formation and Derivatives

The metabolism of propionate is initiated by its activation into propionyl-coenzyme A (propionyl-CoA). weebly.com This conversion is a critical first step that allows propionate to participate in intermediary metabolism. Propionyl-CoA is a coenzyme A derivative of propionic acid and can be generated from various sources within the body. wikipedia.org Key pathways leading to its formation include the beta-oxidation of odd-chain fatty acids and the catabolism of several amino acids, namely isoleucine, valine, methionine, and threonine. wikipedia.orgnih.govbionity.com

Once formed, propionyl-CoA can be metabolized through different routes. In mammals, it is primarily carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase to form (S)-methylmalonyl-CoA. bionity.com This is subsequently converted to (R)-methylmalonyl-CoA and then rearranged to succinyl-CoA, an intermediate of the citric acid cycle (TCA cycle). bionity.comed.ac.uk Additionally, research has shown that propionyl-CoA can act as a precursor for the synthesis of other molecules, such as the six-carbon mono-unsaturated acyl-CoA, trans-2-methyl-2-pentenoyl-CoA. nih.gov It is important to note that the accumulation of propionyl-CoA can be toxic to cells. wikipedia.orgmicrobiologyresearch.org

Methylcitrate Cycle and its Role in Propionate Metabolism

The methylcitrate cycle is a crucial metabolic pathway for the processing and detoxification of propionyl-CoA, particularly in microorganisms. wikipedia.orgmicrobiologyresearch.orgwikipedia.org This cycle is initiated by the condensation of propionyl-CoA with oxaloacetate, a reaction catalyzed by the enzyme methylcitrate synthase, to produce 2-methylcitrate. wikipedia.orgcam.ac.uk Following this, 2-methylcitrate is isomerized to 2-methylisocitrate. cam.ac.uknih.gov The final step involves the cleavage of 2-methylisocitrate by the enzyme 2-methylisocitrate lyase, which yields pyruvate and succinate. wikipedia.orgnih.gov

The primary function of this cycle is to prevent the harmful accumulation of propionyl-CoA. wikipedia.org The end products, pyruvate and succinate, are valuable metabolic intermediates that can be utilized in other central pathways, such as the TCA cycle or for the synthesis of glucose. wikipedia.orgnih.gov Disruption of the methylcitrate cycle can lead to a buildup of cytotoxic intermediates, which can inhibit cell growth. nih.gov

Intermediary Metabolism and Energy Production

The metabolism of sodium propionate is intrinsically linked to the central energy-producing pathways of the cell. The succinyl-CoA generated from the carboxylation of propionyl-CoA is a direct component of the TCA cycle. ed.ac.uk Similarly, the pyruvate and succinate produced via the methylcitrate cycle can also enter the TCA cycle to be oxidized for energy production. wikipedia.orgnih.gov

The complete oxidation of propionate is an energy-yielding process, with a maximum theoretical yield of 18 ATP molecules per molecule of propionate. nih.gov Studies in humans have demonstrated that acute oral supplementation with sodium propionate can lead to an increase in resting energy expenditure (REE) and stimulate whole-body lipid oxidation. nih.govresearchgate.net

Gluconeogenesis from Propionate

Propionate serves as a significant substrate for gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. This role is particularly prominent in ruminant animals, where propionate can account for as much as 50-60% of the glucose produced in liver cells. ed.ac.uknih.gov In non-ruminants, including humans, propionate is a less substantial, yet still viable, precursor for gluconeogenesis, typically arising from the breakdown of odd-chain fatty acids and certain amino acids. wikipedia.org

The gluconeogenic pathway from propionate involves its initial conversion to propionyl-CoA, followed by its transformation into methylmalonyl-CoA and then succinyl-CoA. ed.ac.uk Succinyl-CoA enters the TCA cycle, where it is converted to oxaloacetate, a primary starting material for the gluconeogenic process. ed.ac.ukwikipedia.org Furthermore, propionate has been shown to influence the expression of key enzymes involved in gluconeogenesis, such as pyruvate carboxylase (PC), phosphoenolpyruvate carboxykinase (PEPCK1 and PEPCK2), and glucose-6-phosphatase (G6PC) in bovine liver cells. nih.gov Conversely, under specific conditions, propionate may also suppress glucose production in the liver through mechanisms such as the activation of AMP-activated protein kinase (AMPK). nih.gov

Metabolic Pathway Transition under Stress Conditions

Cells and microbial communities can exhibit metabolic flexibility in response to high concentrations of sodium propionate, which can act as a stressor. For example, in methanogenic archaea, high levels of sodium propionate can induce a shift in metabolic pathways, such as a transition towards a hydrogenotrophic methanogenesis pathway. mdpi.comresearchgate.net This can also lead to shifts in the microbial community composition, favoring more tolerant species. mdpi.com However, excessively high concentrations can be detrimental, suppressing key metabolic genes and leading to the accumulation of damaging reactive oxygen species. mdpi.com

In fungi, where the methylcitrate cycle is vital for managing propionate levels, its impairment leads to the accumulation of toxic metabolic intermediates, thereby inhibiting growth. nih.gov In human liver cells (HepG2) subjected to oxidative stress, sodium propionate has been observed to enhance fatty acid oxidation. researchgate.netlsu.edu

Influence on Gene Expression and Protein Synthesis

Sodium propionate can exert significant influence over cellular function by modulating the expression of genes and the subsequent synthesis of proteins, particularly those involved in the inflammatory response.

Regulation of Inflammatory Cytokine Production (TNF-α, IL-1β, IL-6, IFN-γ)

Pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interferon-gamma (IFN-γ), are key signaling molecules that drive inflammatory responses. mdpi.comnih.gov Sodium propionate has been shown to possess anti-inflammatory properties by downregulating the production of these cytokines. researchgate.net

Research indicates that propionate can reduce the production of TNF-α and IL-6. researchgate.net Studies using human liver cells (HepG2) induced with lipopolysaccharide (LPS) found that sodium propionate treatment significantly lowered the expression of TNF-α. lsu.edu The broader anti-inflammatory effect is thought to involve the reduced secretion of various pro-inflammatory cytokines and chemokines. mdpi.com The underlying mechanism for this regulation may be linked to the inhibition of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. researchgate.net Additionally, propionate can diminish the activation of inflammatory T helper 1 (TH1) and TH17 cells. researchgate.net

Table 1: Key Enzymes in Propionate Metabolism

| Enzyme | Pathway | Function |

|---|---|---|

| Propionyl-CoA Carboxylase | Propionate Carboxylation Pathway | Catalyzes the conversion of propionyl-CoA to methylmalonyl-CoA. bionity.com |

| Methylcitrate Synthase | Methylcitrate Cycle | Condenses propionyl-CoA and oxaloacetate to form 2-methylcitrate. wikipedia.orgcam.ac.uk |

| 2-Methylisocitrate Lyase | Methylcitrate Cycle | Cleaves 2-methylisocitrate into pyruvate and succinate. wikipedia.orgnih.gov |

| Pyruvate Carboxylase (PC) | Gluconeogenesis | Involved in the synthesis of oxaloacetate, a key gluconeogenic precursor. nih.gov |

| Phosphoenolpyruvate Carboxykinase (PEPCK) | Gluconeogenesis | A key regulatory enzyme in the gluconeogenic pathway. nih.gov |

| Glucose-6-Phosphatase (G6PC) | Gluconeogenesis | Catalyzes the final step of gluconeogenesis, producing glucose. nih.gov |

Table 2: Influence of Sodium Propionate on Inflammatory Cytokines

| Cytokine | Effect of Sodium Propionate |

|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Reduction in production/expression. lsu.eduresearchgate.net |

| Interleukin-1 beta (IL-1β) | General reduction in pro-inflammatory cytokine secretion. mdpi.com |

| Interleukin-6 (IL-6) | Reduction in production. researchgate.net |

| Interferon-gamma (IFN-γ) | General reduction in pro-inflammatory cytokine secretion. mdpi.com |

Modulation of Anti-oxidant Enzyme Production (MnSOD, HO-1)

Sodium propionate has been shown to enhance the production of key anti-oxidant enzymes, namely manganese superoxide (B77818) dismutase (MnSOD) and heme oxygenase-1 (HO-1) nih.gov. In in vitro models of inflammation, pretreatment with sodium propionate was able to increase the production of these enzymes following stimulation with hydrogen peroxide (H2O2) nih.gov. MnSOD is a critical antioxidant enzyme located in the mitochondria that protects cells from oxidative damage by converting superoxide radicals into hydrogen peroxide and oxygen nih.gov. Similarly, HO-1 is an enzyme that plays a significant role in the cellular defense against oxidative stress. The upregulation of these enzymes by sodium propionate suggests a mechanism by which it can confer protection against oxidative damage in inflammatory conditions nih.gov.

| Enzyme | Effect of Sodium Propionate | Condition | Reference |

|---|---|---|---|

| Manganese Superoxide Dismutase (MnSOD) | Enhanced Production | Following H2O2 Stimulation in J774-A1 cell line | nih.gov |

| Heme Oxygenase-1 (HO-1) | Enhanced Production | Following H2O2 Stimulation in J774-A1 cell line | nih.gov |

Effect on Cell Cycle Regulators (Cyclins, CDK1)

Sodium propionate has been observed to influence cell cycle progression by modulating the expression of key regulatory proteins, particularly cyclins. In studies involving different breast cancer cell lines (MCF-7 and MDA-MB-231), treatment with sodium propionate induced cell cycle arrest in the G1 phase frontiersin.orgencyclopedia.pubmdpi.com. This cell cycle arrest was associated with a significant reduction in the expression of cyclin A2 and cyclin B1 frontiersin.orgencyclopedia.pub. Cyclins are a family of proteins that control the progression of cells through the cell cycle by activating cyclin-dependent kinases (CDKs) mdpi.com. For instance, the progression from the G1 to the S phase is a critical checkpoint regulated by cyclin/CDK complexes. The reduction in specific cyclins by sodium propionate points to a mechanism of inhibiting cell proliferation by halting the cell cycle at a crucial checkpoint frontiersin.orgmdpi.com.

| Cell Line | Cell Cycle Regulator | Effect of Sodium Propionate | Observed Outcome | Reference |

|---|---|---|---|---|

| MCF-7 | Cyclin A2, Cyclin B1 | Reduced Expression | Cell cycle arrest in G1 phase | frontiersin.org |

| MDA-MB-231 | Cyclin A2, Cyclin B1 | Reduced Expression | Cell cycle arrest in G1 phase | frontiersin.org |

Impact on Apoptosis-Related Proteins (p53, Caspase-3)

Sodium propionate has been shown to induce apoptosis, or programmed cell death, in cancer cells through the modulation of apoptosis-related proteins. In human lung cancer cell lines (H1299 and H1703), treatment with sodium propionate led to an increase in the activity of caspase-3/7 and the cleavage of poly (ADP-ribose) polymerase (PARP), both of which are key markers of apoptosis nih.gov. Caspase-3 is a critical executioner caspase in the apoptotic pathway. The study also noted that these effects were associated with the regulation of p21 expression, a well-known target gene of the tumor suppressor protein p53 nih.gov. The p53 protein plays a crucial role in initiating apoptosis in response to cellular stress, and its activation can lead to the induction of pro-apoptotic genes nih.gov. The induction of caspase-3 activity by sodium propionate suggests its role in activating the final steps of the apoptotic cascade in cancer cells nih.gov.

| Protein | Effect of Sodium Propionate | Cell Line | Observed Outcome | Reference |

|---|---|---|---|---|

| Cleaved Caspase-3 | Increased Expression | H1299, H1703 (Lung Cancer) | Induction of apoptosis | nih.gov |

| Cleaved PARP | Increased Expression | H1299, H1703 (Lung Cancer) | Induction of apoptosis | nih.gov |

| p21 (a p53 target) | Upregulation | H1299, H1703 (Lung Cancer) | Contributes to apoptosis and cell cycle arrest | nih.gov |

Tight Junction Protein Expression (Ocln)

| Model | Tissue | Effect on Occludin (Ocln) Expression | Overall Effect on Tight Junctions | Reference |

|---|---|---|---|---|

| Growing Pigs (Cecal Infusion) | Jejunum | No significant influence | Enhanced overall tight junction protein levels | |

| DSS-Induced Colitis Mice | Colon | Inhibited decrease in expression | Improved intestinal barrier function |

Compound Names

| Compound Name |

|---|

| Sodium propionate |

| Manganese superoxide dismutase (MnSOD) |

| Heme oxygenase-1 (HO-1) |

| Hydrogen peroxide |

| Cyclin A2 |

| Cyclin B1 |

| p53 |

| Caspase-3 |

| Poly (ADP-ribose) polymerase (PARP) |

| p21 |

| Occludin (Ocln) |

| Zonula occludens-1 (ZO-1) |

| Dextran (B179266) sodium sulfate (B86663) |

Biological Effects and Research Applications of Sodium Propionate

Immunomodulatory and Anti-inflammatory Research

Research has extensively documented the immunomodulatory and anti-inflammatory properties of sodium propionate (B1217596) across various experimental models. nih.govnih.gov The compound has been shown to influence key inflammatory pathways and cellular mediators.

Attenuation of Inflammatory Responses in Disease Models

Sodium propionate has demonstrated a capacity to reduce inflammation in several preclinical disease models. nih.govplos.org Studies have reported its effectiveness in a carrageenan-induced rat paw inflammation model. nih.govplos.org Furthermore, research on dextran (B179266) sodium sulfate-induced colitis in mice has shown that propionate can ameliorate the condition by reducing inflammation and oxidative stress. nih.govplos.orgfrontiersin.org In models of lipopolysaccharide-induced mastitis, sodium propionate has been noted for its protective effects by suppressing the inflammatory response. nih.govplos.orgnih.gov It has also been shown to alleviate inflammation in rumen epithelial cells and in cases of viral immuno-inflammatory lesions. nih.govasm.org

Modulation of Cellular Influx in Inflammatory Processes

A key aspect of sodium propionate's anti-inflammatory effect is its ability to modulate the influx of immune cells to sites of inflammation. nih.govplos.org In a murine model of implant-induced foreign body reaction, oral administration of sodium propionate resulted in a significant decrease in the infiltration of several leukocyte populations into the inflamed tissue. nih.govplos.orgdntb.gov.ua The treatment led to a marked reduction in neutrophils, lymphocytes, macrophages, and inflammatory monocytes. nih.govplos.orgresearchgate.net Specifically, the influx of macrophages and GR1+ monocytes was reduced, while GR1 Low/Neg monocytes, known as patrolling monocytes, increased. plos.org

Table 1: Effect of Sodium Propionate on Inflammatory Cell Influx in a Murine Implant Model

| Cell Type | Percentage Reduction Compared to Control | Reference |

| Neutrophils | 54% | nih.govplos.org |

| Macrophages | 40% | nih.govplos.org |

| Lymphocytes | 25% | nih.govplos.org |

Impact on Myeloperoxidase Activity and Mast Cell Number

Further evidence of sodium propionate's anti-inflammatory action includes its effect on specific inflammatory markers. Myeloperoxidase (MPO) is an enzyme found in neutrophils and is a marker of their infiltration and activity in inflamed tissues. frontiersin.org Studies have consistently shown that treatment with sodium propionate leads to a reduction in MPO activity in various models, including colitis and implant-induced inflammation. nih.govplos.orgfrontiersin.org In addition to reducing MPO levels, sodium propionate treatment has also been found to decrease the number of mast cells, which are crucial players in the inflammatory cascade and foreign body response. nih.govplos.orgresearchgate.net

Role in Foreign Body Reaction (FBR) and Tissue Remodeling

The inflammatory response to implanted medical devices, known as the foreign body reaction (FBR), often involves excessive fibrosis and can impair device function. plos.orgresearchgate.net Sodium propionate has been investigated for its potential to mitigate this process. nih.govnih.govplos.org In a murine model using subcutaneously implanted polyether-polyurethane sponge discs, sodium propionate treatment was shown to negatively modulate the inflammatory phase of the FBR. nih.govplos.org This resulted in a decrease in pathological remodeling associated with the implant. nih.govplos.org The treatment reduced the number of foreign body giant cells (FBGCs) by 58% and the thickness of the surrounding collagenous capsule by 34%. nih.govnih.govresearchgate.net

Reduction of Oxidative Stress

Inflammation and oxidative stress are closely linked processes. nih.gov Sodium propionate has demonstrated antioxidant properties in both in vitro and in vivo models. nih.govnih.gov In studies on dextran sodium sulfate-induced colitis, propionate was found to reduce oxidative stress. nih.govplos.orgfrontiersin.org It achieves this by decreasing levels of MPO, a promoter of oxidative stress, and increasing the activity of antioxidant enzymes such as superoxide (B77818) dismutase and catalase. frontiersin.orgresearchgate.net In cell culture models, sodium propionate pre-treatment was able to enhance the production of antioxidant enzymes like manganese superoxide dismutase (MnSOD) and heme oxygenase-1 (HO-1) following stimulation with hydrogen peroxide. nih.govnih.gov This suggests that sodium propionate can bolster cellular defenses against oxidative damage. dovepress.com

Angiogenesis and Fibrogenesis Research

Beyond its anti-inflammatory effects, sodium propionate has been shown to modulate angiogenesis (the formation of new blood vessels) and fibrogenesis (the formation of fibrous connective tissue). nih.govnih.govplos.org In the context of the foreign body reaction to implants, sodium propionate treatment led to a downregulation of angiogenesis. nih.gov This was evidenced by a reduced number of blood vessels and lower levels of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis. nih.govnih.govresearchgate.net

The compound also impacts fibrogenesis. In the same implant model, sodium propionate reduced collagen deposition, transforming growth factor-beta 1 (TGF-β1) levels, and the expression of alpha-smooth muscle actin (α-SMA), a marker for myofibroblasts which are key cells in fibrosis. nih.govnih.govresearchgate.net These findings suggest that sodium propionate can attenuate adverse tissue remodeling processes. nih.govnih.gov However, the effect of propionate on angiogenesis may vary depending on the experimental model, with one study on bronchopulmonary dysplasia showing it promoted angiogenesis. nih.govplos.org In models of arthritis, propionate has been shown to reduce the severity by directly affecting the function of arthritogenic fibroblasts. nih.gov

Modulation of Neovascularization and VEGF Levels

Neovascularization, the formation of new blood vessels, is a critical process in both normal physiology and pathology. Research has shown that sodium propionate can modulate this process. In a murine model of foreign body reaction (FBR) to subcutaneous implants, oral administration of sodium propionate was found to downregulate angiogenesis. researchgate.netnih.govplos.org Treatment with sodium propionate resulted in a significant reduction in the number of newly formed blood vessels on the surface and within the fibrovascular tissue of the implants. researchgate.netplos.org

This anti-angiogenic effect is closely linked to the modulation of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic mediator. Studies have demonstrated that sodium propionate treatment leads to decreased levels of VEGF in the tissue induced by the implants. researchgate.netnih.govplos.org In one study, the number of blood vessels in the treated group was 1.26 ± 0.7 compared to 6.7 ± 0.7 in the control group, and VEGF levels were also markedly decreased (0.09 ± 0.06 in the treated group versus 0.71 ± 0.27 in the control). plos.org These findings highlight the efficacy of a short-chain fatty acid derivative in reducing key parameters of neovascularization in the context of FBR. plos.org

Table 1: Effect of Sodium Propionate on Neovascularization Markers

| Parameter | Effect of Sodium Propionate Treatment | Research Context | Citation |

|---|---|---|---|

| Blood Vessel Number | Downregulated/Reduced | Murine model of implant-induced Foreign Body Reaction (FBR) | researchgate.netplos.org |

| VEGF Levels | Downregulated/Decreased | Murine model of implant-induced Foreign Body Reaction (FBR) | researchgate.netnih.govplos.org |

Reduction of Collagen Deposition and TGF-β1 Expression

Fibrosis, characterized by excessive deposition of extracellular matrix components like collagen, is a hallmark of abnormal healing processes. Sodium propionate has been shown to mitigate this by reducing collagen deposition. researchgate.netnih.gov In studies using a murine implant model, treatment with sodium propionate resulted in a thinner collagenous capsule forming around the foreign material. researchgate.netnih.govplos.org Specifically, the thickness of this capsule was reduced by 34% in treated animals. researchgate.net Analysis of the tissue revealed a decrease in total collagen production, affecting both type I and type III collagen fibers. nih.govplos.org

The mechanism for this effect appears to involve the Transforming Growth Factor-beta 1 (TGF-β1) pathway. TGF-β1 is a key cytokine that stimulates fibroblasts to produce collagen. Research demonstrates that sodium propionate treatment reduces the levels of TGF-β1 within the implant-induced tissue. researchgate.netnih.govplos.org Furthermore, western blot analysis confirmed a decrease in TGF-β1 protein expression in the treated group, suggesting that sodium propionate exerts its anti-fibrotic effects, at least in part, by acting on the TGF-β pathway. nih.govplos.org

Table 2: Effect of Sodium Propionate on Fibrosis Markers

| Parameter | Effect of Sodium Propionate Treatment | Research Context | Citation |

|---|---|---|---|

| Collagen Deposition | Reduced | Murine model of implant-induced FBR | researchgate.netnih.govplos.org |

| Collagenous Capsule Thickness | Reduced by 34% | Murine model of implant-induced FBR | researchgate.net |

| TGF-β1 Levels/Expression | Reduced/Decreased | Murine model of implant-induced FBR | researchgate.netnih.govplos.org |

Attenuation of Fibrotic Processes

Beyond reducing collagen and TGF-β1, sodium propionate attenuates broader fibrotic processes associated with adverse tissue remodeling. nih.gov A key component of the foreign body reaction is the fusion of macrophages to form foreign body giant cells (FBGCs), which are central to the encapsulation of implants. researchgate.net Treatment with sodium propionate has been shown to reduce the number of these FBGCs by 58%. researchgate.net

Furthermore, sodium propionate influences the activation of myofibroblasts, cells responsible for matrix production during fibrosis. This was observed through the reduced expression of alpha-smooth muscle actin (α-SMA), a marker for myofibroblast activation. researchgate.netnih.govplos.org The decrease in α-SMA indicates reduced fibrogenesis in the treated animals. nih.gov In a separate line of research, sodium propionate was also found to attenuate the lipopolysaccharide (LPS)-induced epithelial-mesenchymal transition (EMT), a process where epithelial cells gain mesenchymal, fibroblast-like properties, which can lead to fibrosis. acs.org SP treatment was shown to attenuate inflammation, EMT, and extracellular matrix (ECM) deposition in a mouse EMT model. acs.org These findings collectively suggest that sodium propionate can interfere with multiple axes involved in the development of pathological fibrosis. nih.gov

Antimicrobial Research

Sodium propionate is widely utilized for its antimicrobial properties, with research demonstrating its efficacy against a range of fungal and bacterial pathogens.

Antifungal Properties and Mechanisms (e.g., Aspergillus nidulans, Botrytis cinerea)

Sodium propionate is an effective antifungal agent, a property attributed to its metabolic consequences within fungal cells. researchgate.netmdpi.com The primary mechanism of action involves the intracellular accumulation of propionyl-CoA. nih.gov In the model organism Aspergillus nidulans, high levels of propionyl-CoA are toxic because they inhibit key CoA-dependent enzymes essential for metabolism. nih.gov

Specifically, propionyl-CoA has been shown to inhibit pyruvate (B1213749) dehydrogenase, which directly affects glucose metabolism. nih.govresearchgate.net It also inhibits succinyl-CoA synthetase and ATP citrate (B86180) lyase. nih.govresearchgate.net This disruption of central metabolic pathways hampers fungal growth. researchgate.net Studies have shown that a methylcitrate synthase deletion mutant of A. nidulans, which accumulates significantly more propionyl-CoA, is much more sensitive to propionate. nih.gov In Aspergillus oryzae, sodium propionate inhibited growth at a concentration of 10 mM and completely abolished it above 50 mM. mdpi.com

The compound is also effective against the plant pathogen Botrytis cinerea, the causative agent of gray mold. jst.go.jpoup.com In vitro studies have shown that sodium propionate inhibits the mycelial growth of B. cinerea in a dose-dependent manner. jst.go.jp The fungistatic efficiency is generally better in more acidic conditions. researchgate.netoup.com The mechanism in B. cinerea also involves the disruption of hyphal tips and destruction of cell membrane integrity. researchgate.netoup.com

Table 3: Antifungal Activity of Sodium Propionate

| Fungus | Observed Effect | Proposed Mechanism | Citation |

|---|---|---|---|

| Aspergillus nidulans | Inhibition of growth | Accumulation of propionyl-CoA, leading to inhibition of pyruvate dehydrogenase, succinyl-CoA synthetase, and ATP citrate lyase. | nih.govresearchgate.net |

| Botrytis cinerea | Inhibition of mycelial growth; disruption of hyphal tips | Destruction of cell membrane integrity; inhibition of infection cushion development. | researchgate.netjst.go.jpoup.com |

| Aspergillus oryzae | Inhibition of growth at 10 mM; complete abolition of growth >50 mM | Toxicity from elevated levels of propionyl-CoA. | mdpi.com |

Inhibitory Effects on Bacterial Growth and Virulence (e.g., Brucella abortus, Listeria monocytogenes)

Sodium propionate also exhibits significant inhibitory effects against pathogenic bacteria. Research on Brucella abortus, a facultative intracellular bacterium, has shown that sodium propionate can inhibit its replication inside macrophages. nih.govjmb.or.krnih.gov This inhibitory effect is associated with the modulation of the host's immune response. nih.gov Specifically, sodium propionate treatment was found to alter the production of several cytokines, such as suppressing Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), while boosting Interleukin-10 (IL-10). nih.govjmb.or.krnih.gov Furthermore, it appears to interfere with intracellular signaling by attenuating the phosphorylation of p50, a component of the NF-κB pathway. nih.govnih.gov

Against the foodborne pathogen Listeria monocytogenes, sodium propionate acts as an effective growth inhibitor. regulations.gov Its efficacy has been demonstrated in various ready-to-eat meat and poultry products, where levels of 0.3% to 0.4% were sufficient to inhibit Listeria growth for the product's shelf life. regulations.gov The inhibitory effect is influenced by environmental factors such as pH, temperature, and oxygen availability. mdpi.comresearchgate.net Under aerobic conditions, the inhibitory effect is more pronounced at a lower pH. mdpi.comresearchgate.net Mechanistically, propionate can uncouple glucose consumption from cell proliferation and inhibit ATP production in L. monocytogenes. oup.com

Table 4: Antibacterial Activity of Sodium Propionate

| Bacterium | Observed Effect | Research Context | Citation |

|---|---|---|---|

| Brucella abortus | Inhibition of intracellular replication | Infected murine macrophages | nih.govjmb.or.krnih.gov |

| Listeria monocytogenes | Inhibition of growth | Ready-to-eat meats; in vitro culture | regulations.govmdpi.com |

Modulation of Bacterial Morphology

Beyond inhibiting growth, research indicates that propionate can affect bacterial structure. One study noted that propionate application has the ability to impact bacterial morphology by disrupting the synthesis of flagella and fimbriae in Salmonella strains. nih.gov These appendages are crucial for motility and adhesion, respectively, and their disturbance can impact bacterial virulence.

Antineoplastic and Cell Growth Regulation Research

Sodium propionate, a short-chain fatty acid produced by gut microbiota, has garnered significant research interest for its potential as an antineoplastic agent. Studies have demonstrated its ability to modulate key cellular processes involved in cancer progression, including proliferation, cell cycle, apoptosis, and metastasis.

Research across various cancer types has shown that sodium propionate can inhibit the growth and proliferation of malignant cells.

Breast Cancer: In studies using breast cancer cell lines, sodium propionate has demonstrated a significant dose- and time-dependent antiproliferative effect. mdpi.com For instance, in MCF-7 (luminal A) and MDA-MB-231 (triple-negative) breast cancer cells, treatment with sodium propionate resulted in a marked decrease in cell viability. mdpi.comfrontiersin.org The half-maximal inhibitory concentration (IC50) for MCF-7 cells was determined to be 4.5 mM, and for the more resistant MDA-MB-231 cells, it was 6.49 mM after 72 hours of treatment. frontiersin.orgaub.edu.lb These cytotoxic effects were also validated in 3D spheroid models, where sodium propionate treatment led to a dose-dependent inhibition of spheroid growth. frontiersin.org Notably, the compound showed no significant toxicity towards the normal breast cell line MCF-10A, indicating a degree of selectivity for cancer cells. frontiersin.org

Glioblastoma: In the context of glioblastoma (GBM), the most aggressive primary brain tumor, sodium propionate has shown potent antiproliferative effects. nih.govmdpi.com Studies on human GBM cell lines, including U-87, A-172, and U-138, revealed a concentration-dependent decrease in cell viability. mdpi.com While lower concentrations had minimal effects, higher concentrations of 50 mM and 100 mM produced significant cytotoxic effects, inhibiting GBM cell proliferation. nih.gov This inhibition is linked to its interaction with peroxisome proliferator-activated receptor-γ (PPAR-γ). nih.govdntb.gov.ua

Colorectal Cancer (CRC): Sodium propionate has been shown to exert antitumor effects on colorectal cancer cells. In the HCT116 CRC cell line, treatment with 10 mM sodium propionate markedly reduced cell viability and the abundance of the proliferation marker PCNA. spandidos-publications.com The IC50 value in this cell line was found to be 10.39 mM. spandidos-publications.com

Lung Cancer: The anticancer effects of sodium propionate extend to lung cancer. Research on H1299 and H1703 lung cancer cell lines demonstrated that sodium propionate treatment suppresses cell growth. spandidos-publications.com This effect was observed to be selective, as the treatment had no comparable effect on the growth of a normal lung cell line (MRC5). spandidos-publications.com

| Cancer Type | Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| Breast Cancer | MCF-7, MDA-MB-231 | Dose- and time-dependent inhibition of proliferation. IC50 values of 4.5 mM (MCF-7) and 6.49 mM (MDA-MB-231). | mdpi.comfrontiersin.orgaub.edu.lb |

| Glioblastoma | U-87, A-172, U-138 | Concentration-dependent decrease in cell viability, particularly at 50 mM and 100 mM. | mdpi.comnih.gov |

| Colorectal Cancer | HCT116 | Reduced cell viability and proliferation markers at 10 mM. IC50 of 10.39 mM. | spandidos-publications.com |

| Lung Cancer | H1299, H1703 | Suppressed cancer cell growth with no significant effect on normal lung cells. | spandidos-publications.com |

A key mechanism behind the antiproliferative effects of sodium propionate is its ability to halt the cancer cell cycle. Flow cytometry analyses have consistently shown that sodium propionate treatment leads to an accumulation of cells in specific phases of the cell cycle.

In breast cancer cells (MCF-7 and MDA-MB-231), sodium propionate induces cell cycle arrest in the G1 phase. mdpi.comaub.edu.lb This blockage prevents cells from entering the S phase, thereby inhibiting DNA replication and proliferation. mdpi.com This effect is supported by the observed reduction in the expression of key cell cycle proteins like cyclin A2 and cyclin B1. mdpi.com

In lung cancer cell lines (H1299 and H1703), sodium propionate treatment results in a dose-dependent cell cycle arrest, particularly in the G2/M phase. spandidos-publications.comnih.gov This effect is associated with the regulation of survivin and p21 expression. spandidos-publications.comnih.gov

Research on glioblastoma also indicates that sodium propionate leads to cell cycle arrest, contributing to its tumor growth inhibition. nih.govdntb.gov.ua

Beyond halting proliferation, sodium propionate actively promotes programmed cell death, or apoptosis, in cancer cells.

In breast cancer, treatment with sodium propionate induces apoptosis in both MCF-7 and MDA-MB-231 cells in a dose-dependent manner. mdpi.comfrontiersin.org The appearance of a sub-G1 population in cell cycle analysis and positive Annexin V-FITC staining confirm the induction of late and early apoptosis, respectively. mdpi.comaub.edu.lb

For glioblastoma cells, exposure to sodium propionate results in prominent apoptosis activation. nih.govmdpi.com This is evidenced by an increase in the expression of pro-apoptotic proteins such as p53 and caspase-3, and a decrease in the anti-apoptotic protein Bcl-2. mdpi.comnih.gov

In lung cancer cells, sodium propionate treatment also induces apoptosis, which is linked to its regulation of Survivin and p21 expression and the subsequent activation of caspase 3/7. spandidos-publications.comnih.gov

The metastatic spread of cancer is a major cause of mortality, and research suggests that sodium propionate may help to inhibit this process.

In the highly metastatic triple-negative breast cancer cell line MDA-MB-231, sodium propionate has been shown to significantly decrease both cell migration and invasion in a dose-dependent manner. frontiersin.orgnih.gov This anti-metastatic effect is mediated, at least in part, by the disruption of the ERK1/2 signaling pathway. frontiersin.org

Studies on glioblastoma have also shown that sodium propionate can reduce the invasive capacity of U-87 cells. Scratch tests revealed that higher concentrations (50 mM and 100 mM) significantly reduced the migratory ability of these cells. mdpi.com

In colon cancer, short-chain fatty acids, including propionate, are known to suppress cell migration and invasion. spandidos-publications.com

Research in Gastrointestinal Physiology and Microbiota Interactions

Subacute ruminal acidosis (SARA) is a metabolic disease in dairy cattle often associated with high-grain diets, leading to an increase in ruminal lipopolysaccharide (LPS). LPS, a component of Gram-negative bacteria, can trigger a significant inflammatory response in the rumen epithelium. dntb.gov.uanih.gov Research has identified sodium propionate as a key molecule in mitigating this inflammation.

Studies using bovine rumen epithelial cells (RECs) have established an in vitro model of inflammation by stimulating the cells with LPS. dntb.gov.uanih.gov This stimulation leads to the activation of major inflammatory signaling pathways and the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). dntb.gov.uanih.gov

Treatment with sodium propionate has been shown to effectively relieve this LPS-induced inflammation. nih.govresearchgate.net It works by suppressing two major inflammatory signaling cascades: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. dntb.gov.uanih.gov By inhibiting the phosphorylation of key proteins in these pathways (like NF-κB p65, IκB, JNK, ERK, and p38 MAPK), sodium propionate reduces the expression and release of the downstream inflammatory cytokines. dntb.gov.ua This research highlights the anti-inflammatory role of sodium propionate within the gastrointestinal environment of ruminants and suggests its potential as a therapeutic agent for preventing and treating SARA. dntb.gov.uanih.gov

| Condition | Model System | Key Findings | Reference |

|---|---|---|---|

| LPS-Induced Inflammation | Bovine Rumen Epithelial Cells (RECs) | Sodium propionate reduces the release of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) by inhibiting the NF-κB and MAPK signaling pathways. | dntb.gov.uanih.govnih.gov |

Influence on Intestinal Microbiota Composition and Function

Sodium propionate plays a significant role in modulating the composition and function of the intestinal microbiota. Research indicates that dietary supplementation with sodium propionate can alter the abundance of specific bacterial taxa. For instance, in murine models, diets rich in propionic acid were associated with an increased abundance of several species from the genera Bacteroides, Prevotella, and Ruminococcus. frontiersin.org These bacteria are themselves known producers of propionate, suggesting a potential feedback loop. frontiersin.org

Furthermore, studies have shown that sodium propionate can promote the growth of beneficial bacteria. In a mouse model of diarrhea with kidney-yang deficiency syndrome, the combination of Sishen Pill and sodium propionate was found to promote the proliferation of Bifidobacterium while inhibiting the growth of harmful bacteria like E. coli. frontiersin.org Another study highlighted that this combined treatment significantly increased beneficial bacteria such as Lactobacillus. nih.gov

Table 1: Effects of Sodium Propionate on Intestinal Microbiota

| Research Model | Key Findings | Reference |

|---|---|---|

| Murine Model | Increased abundance of Bacteroides, Prevotella, and Ruminococcus species. | frontiersin.org |

| Murine Model (Diarrhea with Kidney-Yang Deficiency) | Promoted proliferation of Bifidobacterium and inhibited E. coli growth (in combination with Sishen Pill). | frontiersin.org |

| Murine Model (Diarrhea with Kidney-Yang Deficiency) | Significantly increased Lactobacillus (in combination with Sishen Pill). | nih.gov |

| General | Enhances metabolic activity of intestinal microbiota. | frontiersin.org |

| General | Can alter metabolic pathways related to lipid metabolism and steroid hormone biosynthesis. | frontiersin.org |

Impact on Intestinal Barrier Function

Sodium propionate has demonstrated a significant impact on maintaining and improving intestinal barrier function. This is largely achieved through its influence on the expression of tight junction proteins, which are critical for regulating intestinal permeability.

In a study involving growing pigs, cecal infusion of sodium propionate was found to enhance the protein levels of Claudin-1 and Claudin-4 in the jejunum. nih.gov This selective enhancement of tight junction proteins contributes to the maintenance of intestinal barrier function. nih.gov Similarly, in a mouse model of dextran sulfate (B86663) sodium (DSS)-induced colitis, oral administration of sodium propionate ameliorated the condition by improving intestinal barrier function. frontiersin.orgsemanticscholar.org This was evidenced by the inhibition of the downregulation of tight junction proteins such as zonula occludens-1 (ZO-1), occludin, and E-cadherin. frontiersin.org

Further research in DSS-induced colitis in mice confirmed that propionate supplementation could ameliorate the condition by reducing inflammation and improving intestinal barrier function. researchgate.net Studies have shown that propionate can enhance the expression of tight junction proteins Occludin and ZO-1. researchgate.net Oral administration of propionate has also been shown to enhance colonic barrier function in rats. nih.govmdpi.com

Table 2: Effects of Sodium Propionate on Intestinal Barrier Function

| Research Model | Key Findings | Reference |

|---|---|---|

| Growing Pigs | Enhanced protein levels of Claudin-1 and Claudin-4 in the jejunum. | nih.gov |

| DSS-Induced Colitis Mice | Inhibited the downregulation of ZO-1, occludin, and E-cadherin. | frontiersin.org |

| DSS-Induced Colitis Mice | Ameliorated colitis by improving intestinal barrier function. | researchgate.netresearchgate.net |

| Rats | Enhanced colonic barrier function. | nih.govmdpi.com |

Modulation of Digestive Enzyme Activity

Sodium propionate has been shown to modulate the activity of various digestive enzymes, although its effects can vary depending on the species and the specific enzyme.

In a study on juvenile tropical gar (Atractosteus tropicus), dietary supplementation with sodium propionate influenced the activity of several digestive enzymes. mdpi.comdntb.gov.uaresearchgate.net While the control group showed greater lipase (B570770) activity, there was a trend for the highest activity of alkaline proteases and chymotrypsin (B1334515) to occur in the groups receiving 0% and 0.5% sodium propionate. mdpi.comresearchgate.net

Research on the African cichlid (Labidochromis lividus) revealed that dietary sodium propionate, particularly at levels of 5 and 10 g/kg of diet, increased protease activity compared to the control group. mdpi.com Furthermore, α-amylase activity was significantly higher in fish fed supplemented diets, and lipase activity was also higher in most supplemented groups. mdpi.com

In turbot (Scophthalmus maximus L.), dietary supplementation with 0.5% or 1.0% sodium propionate in a high soybean meal diet rescued the decline of trypsin activity to a level similar to the control group. nih.gov However, a significant upregulation of α-amylase activity was detected in the high soybean meal group. nih.gov

Table 3: Effects of Sodium Propionate on Digestive Enzyme Activity

| Research Model | Enzyme | Effect | Reference |

|---|---|---|---|

| Juvenile Tropical Gar | Lipase | Higher activity in the control group (0% SP). | mdpi.comresearchgate.net |

| Alkaline Proteases & Chymotrypsin | Highest activity at 0% and 0.5% SP. | mdpi.comresearchgate.net | |

| African Cichlid | Protease | Increased activity at 5 and 10 g/kg SP. | mdpi.com |

| α-Amylase | Significantly higher activity in supplemented diets. | mdpi.com | |

| Lipase | Higher activity in most supplemented groups. | mdpi.com | |

| Turbot | Trypsin | Rescued the decline in activity in a high soybean meal diet. | nih.gov |

| α-Amylase | Upregulated in the high soybean meal group. | nih.gov |

Other Therapeutic and Biological Applications in Research Models

Beyond its effects on the gastrointestinal system, sodium propionate has shown promise in other therapeutic and biological applications in various research models.

Alleviation of Atopic Dermatitis

Recent research has highlighted the potential of sodium propionate in alleviating the symptoms of atopic dermatitis (AD). Studies have shown that propionate levels are often reduced in patients with AD. dovepress.com Topical application of propionate has been found to alleviate skin inflammation in AD mouse models. dovepress.com

One proposed mechanism is the modulation of ferroptosis, a form of programmed cell death. dovepress.comresearchgate.netnih.govnih.gov A study suggests that sodium propionate may alleviate AD symptoms by modulating ferroptosis through the LTBP2/FABP4 signaling pathway. dovepress.comresearchgate.netnih.gov Furthermore, sodium propionate treatment has been shown to increase the expression of damaged skin genes like loricrin and filaggrin. dovepress.com

In a proof-of-concept clinical trial, topical propionate administration was found to alleviate skin inflammation in patients with AD. rupress.org

Neuroprotective Effects

Sodium propionate has demonstrated neuroprotective effects in various research models of neurological disorders. In an in vitro model of Alzheimer's disease, sodium propionate treatment was shown to reduce the nuclear translocation of NF-κB and the degradation of IκBα, as well as decrease the expression of COX-2 and iNOS. nih.gov Similarly, in an in vivo model of spinal cord injury, sodium propionate treatment significantly ameliorated histopathological changes and improved motor recovery in a dose-dependent manner. nih.gov

Another study using a mouse model of Parkinson's disease found that oral administration of propionate had a protective effect. nih.gov The neuroprotective effect of propionate in this model was suggested to be mediated by the enteric nervous system. nih.gov Research has also shown that propionate can exert neuroprotective and neuroregenerative effects in the peripheral nervous system. pnas.org However, in a mouse model of Huntington's disease, propionate treatment did not show a protective effect on neuronal loss, although it did have a mild anti-inflammatory effect in the central nervous system. mdpi.com

Impact on Foreign Body Response in Medical Devices

Sodium propionate has been investigated for its potential to mitigate the foreign body response (FBR) to implanted medical devices. The FBR is an inflammatory and fibrotic reaction that can impair the function and biocompatibility of medical devices. nih.govplos.orgnih.gov

In a murine model where polyether-polyurethane sponge discs were implanted subcutaneously, treatment with sodium propionate led to a decrease in the inflammatory response. nih.govplos.orgnih.gov This was evidenced by a reduction in cellular influx (neutrophils, lymphocytes, and macrophages), myeloperoxidase activity, TNF-α levels, and mast cell numbers. nih.govplos.org

Furthermore, sodium propionate treatment downregulated angiogenesis, as shown by a reduced number of blood vessels and lower VEGF levels. nih.govnih.govdntb.gov.ua The treatment also led to a significant reduction in the number of foreign body giant cells and the thickness of the collagenous capsule. nih.govnih.govdntb.gov.ua These findings suggest that sodium propionate holds potential as a therapeutic agent for attenuating the adverse remodeling processes associated with implantable medical devices. nih.govplos.orgnih.gov

Effects on Animal Growth and Feed Efficiency

Sodium propionate, a salt of the short-chain fatty acid propionic acid, has been extensively researched as a feed additive for its potential to enhance growth performance and feed efficiency across various animal species, including poultry, ruminants, aquatic animals, and swine. The effects are often linked to its role in energy metabolism, gut health modulation, and antimicrobial properties. Research findings, however, indicate variable outcomes depending on the species, diet composition, and life stage of the animal.

Poultry (Broiler Chickens)

In broiler chickens, sodium propionate has been investigated as an alternative to antibiotic growth promoters. Studies show it can positively influence weight gain and feed utilization. For instance, research on male Arbor Acres broiler chicks demonstrated that dietary supplementation with sodium propionate significantly improved both weight gain (WG) and feed conversion ratio (FCR) over the entire rearing period when compared to a control group. researcherslinks.comresearcherslinks.comresearchgate.net Specifically, in the grower phase, sodium propionate was found to significantly boost weight gain. researcherslinks.com Further research indicated that birds fed diets containing sodium propionate also exhibited significantly longer and wider intestines. researcherslinks.comew-nutrition.com

However, not all studies report significant growth promotion. In a 21-day trial with broiler starters, birds receiving a sodium propionate-supplemented diet showed final weights and weight gains that were not statistically different from the control group. ajol.inforesearchgate.net

Table 1: Effect of Sodium Propionate on Broiler Chicken Performance

This table is interactive. You can sort and filter the data.

| Study Subject | Parameter | Control Group | Sodium Propionate Group | Outcome | Reference |

| Arbor Acres Broilers | Overall Weight Gain | Lower | Significantly Higher | Improved WG | researcherslinks.com |

| Arbor Acres Broilers | Overall FCR | Higher | Significantly Lower | Improved FCR | researcherslinks.com |

| Broiler Starters (21 days) | Final Weight | 368.18g (Sodium Acetate) | Statistically similar to control | No significant difference | ajol.info |

| Broiler Starters (21 days) | Weight Gain | - | Statistically similar to control | No significant difference | ajol.info |

Ruminants (Cattle and Sheep)

Despite its metabolic importance, direct supplementation with sodium propionate has yielded mixed results on growth performance. In a study on finishing lambs, dietary supplementation did not lead to significant changes in final body weight, average daily gain (ADG), or feed conversion ratio (FCR) when compared to a control diet. mdpi.comnih.gov However, the same study observed that lambs consuming the sodium propionate diet had a greater apparent digestibility of dry matter. mdpi.comnih.gov Conversely, some reports suggest that propionate may act as an appetite suppressant in cattle, which could potentially have a negative impact on growth. dellait.com In postpartum dairy cows, while not a direct measure of growth, sodium propionate supplementation was found to increase milk fat yield. mdpi.com

Table 2: Effect of Sodium Propionate on Finishing Lamb Performance

This table is interactive. You can sort and filter the data.

| Parameter | Control Group | Sodium Propionate Group | Outcome | Reference |

| Final Body Weight | No significant difference | No significant difference | No significant effect | mdpi.comnih.gov |

| Average Daily Gain (ADG) | No significant difference | No significant difference | No significant effect | mdpi.comnih.gov |

| Feed Conversion Ratio (FCR) | No significant difference | No significant difference | No significant effect | mdpi.comnih.gov |

| Apparent Dry Matter Digestibility | Lower | Greater | Improved digestibility | mdpi.comnih.gov |

Aquaculture Species

Similar positive trends have been observed in other aquatic species. For juvenile tropical gar (Atractosteus tropicus), while not reaching statistical significance, a trend towards higher growth, absolute weight gain, and specific growth rate was noted with sodium propionate in the diet. mdpi.com In turbot (Scophthalmus maximus) fed a diet high in soybean meal, which can sometimes impair growth, the addition of sodium propionate promoted growth performance. nih.gov For Pacific white shrimp (Litopenaeus vannamei), dietary supplementation with sodium propionate resulted in a notable increase in final weight compared to a control diet. epagri.sc.gov.br

Table 3: Effect of Sodium Propionate on Aquaculture Species Performance

This table is interactive. You can sort and filter the data.

| Species | Parameter | Control Group | Sodium Propionate Group | Outcome | Reference |

| Beluga Sturgeon | Final Weight | Lower | Significantly Higher | Improved Growth | researchgate.netnih.gov |